Ethyl N-(cyanocarbonyl)carbamate
Description
Key Molecular Features:
- Ethyl carbamate backbone : Provides ester functionality (C₃H₇O₂).
- Acryloyl group : Introduces unsaturation (C₃H₃O).
- Cyanosubstituent : Adds a nitrile group (-C≡N) at the α-position.
- Ethoxy group : Occupies the β-position (C₂H₅O).
A comparative analysis of molecular weights for related carbamates reveals distinct differences:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₉H₁₂N₂O₄ | 212.20 |
| Ethyl cyanoformate | C₄H₅NO₂ | 99.09 |
| Ethyl allophanate | C₆H₁₃N₃O₃ | 175.19 |
This table underscores the increased complexity of this compound due to its acryloyl and ethoxy substituents.
Structural Elucidation via Spectroscopic Methods
The structural assignment of this compound relies on multimodal spectroscopic analysis, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Infrared Spectroscopy
- C≡N Stretch : A sharp absorption band near 2,240 cm⁻¹ confirms the presence of the nitrile group.
- Carbamate C=O Stretch : Two distinct carbonyl signals appear at 1,720 cm⁻¹ (carbamate ester) and 1,680 cm⁻¹ (acryloyl carbonyl), indicating conjugation with the double bond.
- N-H Stretch : A broad peak around 3,300 cm⁻¹ corresponds to the carbamate NH group.
Nuclear Magnetic Resonance
- ¹H NMR :
- ¹³C NMR :
- δ 166.5 ppm : Carbamate carbonyl carbon.
- δ 162.0 ppm : Acryloyl carbonyl carbon.
- δ 118.5 ppm : Nitrile carbon (C≡N).
Mass Spectrometry
The electron ionization (EI-MS) spectrum displays a molecular ion peak at m/z 212 , consistent with the molecular weight. Fragmentation pathways include loss of the ethoxy group (-45 amu) and cleavage of the acryloyl moiety.
Comparative Analysis with Related Carbamates
This compound shares functional groups with simpler carbamates but exhibits unique reactivity due to its conjugated system.
Ethyl Cyanoformate (C₄H₅NO₂)
Ethyl Allophanate (C₆H₁₃N₃O₃)
Structural Comparisons
| Feature | This compound | Ethyl Cyanoformate | Ethyl Allophanate |
|---|---|---|---|
| Backbone | Acryloyl | Formate | Urea |
| Substituents | Cyano, ethoxy | Cyano | None |
| Conjugation | Extended π-system | Isolated carbonyl | Non-conjugated |
These distinctions highlight the unique electronic and steric profile of this compound, enabling specialized applications in heterocyclic synthesis and polymer chemistry.
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
ethyl N-carbonocyanidoylcarbamate |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(9)7-4(8)3-6/h2H2,1H3,(H,7,8,9) |
InChI Key |
DSFRCEAWEBDIOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl N-(cyanocarbonyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with cyanogen chloride under controlled conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods: Industrial production often involves the use of large-scale reactors where ethyl carbamate and cyanogen chloride are reacted under specific temperature and pressure conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Isomerism and Stability
The carbamate group in Ethyl N-(cyanocarbonyl)carbamate exhibits cis–trans isomerism due to restricted rotation around the C–N bond (Figure 1). The energy difference between isomers is small (~1–1.5 kcal/mol), allowing both forms to coexist under ambient conditions. Aggregation via intermolecular hydrogen bonding (e.g., involving the carbonyl oxygen) further stabilizes the syn-rotamer in concentrated solutions .
Reactivity with Nucleophiles
The compound undergoes nucleophilic substitution and addition reactions at its carbonyl and cyano groups:
Reaction with Amines
Primary and secondary amines attack the carbonyl carbon, displacing the ethoxy group to form substituted urea derivatives. For example, reaction with methylamine yields methyl-N-(cyanocarbonyl)carbamate (Table 1) .
Reaction with Alcohols
In the presence of alcohols, the ethoxy group is replaced via nucleophilic acyl substitution. For instance, methanolysis produces mthis compound (87% yield) under mild conditions .
Cyano Group Reactivity
The nitrile moiety participates in cycloaddition reactions. For example, under basic conditions, it forms heterocycles such as 2-cyanouracils, which are bioactive intermediates .
Spectroscopic Data
Mechanistic Insights
-
Nucleophilic Acyl Substitution : The ethoxy group’s leaving ability is enhanced by electron-withdrawing cyano and carbonyl groups, facilitating substitution with amines or alcohols (Figure 2) .
-
Cyclization Pathways : Intramolecular attack by the carbamate nitrogen on the cyano group forms six-membered transition states, leading to heterocyclic products .
Industrial and Pharmacological Relevance
The compound’s derivatives are used in:
Scientific Research Applications
Synthesis and Production
The synthesis of Ethyl N-(cyanocarbonyl)carbamate typically involves the reaction of cyanoacetic acid with ethyl carbamate in the presence of phosphorus oxychloride as a condensation agent. The process yields high purity products, often exceeding 99%, and can achieve yields of up to 91% .
2.1. Antimicrobial Activity
This compound has been identified as a precursor in the synthesis of various antimicrobial agents. For instance, derivatives of this compound have shown effectiveness against certain strains of microorganisms, making it a valuable candidate in pharmaceutical research .
2.2. Insecticidal Properties
Research indicates that carbamates, including this compound, exhibit insecticidal properties by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects. This mechanism positions them as potential agents in pest control formulations .
Case Study: Efficacy Against Insect Pests
A study evaluated the effectiveness of this compound derivatives on common agricultural pests. Results demonstrated significant mortality rates among treated populations compared to controls, highlighting its potential use in integrated pest management strategies.
Toxicological Insights
Table 2: Toxicological Profile
| Toxicity Type | Symptoms | Treatment Options |
|---|---|---|
| Acute toxicity (oral/dermal) | Nausea, vomiting, bradycardia | Atropine, supportive care |
| Chronic exposure | Neurological symptoms | Symptomatic treatment |
Mechanism of Action
The mechanism of action of ethyl N-(cyanocarbonyl)carbamate involves its interaction with specific molecular targets. The carbamate group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity . This compound can also act as a protecting group for amines, influencing the stability and reactivity of the molecules it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among carbamates lie in their substituents:
| Compound | Substituent | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Ethyl N-(cyanocarbonyl)carbamate | Cyanocarbonyl (NC–CO–) | C₅H₇N₂O₃ | Cyano, carbonyl, carbamate |
| Ethyl carbamate | Ethyl (CH₂CH₃) | C₃H₇NO₂ | Carbamate |
| Vinyl carbamate | Vinyl (CH₂=CH–) | C₃H₅NO₂ | Vinyl, carbamate |
| tert-Butyl carbamate | tert-Butyl (C(CH₃)₃) | C₅H₁₁NO₂ | Bulky alkyl, carbamate |
The cyanocarbonyl group in this compound introduces strong electron-withdrawing effects, contrasting with ethyl carbamate’s simple alkyl chain or vinyl carbamate’s reactive double bond. This may alter solubility, metabolic activation, and binding affinity to enzymes or DNA .
Carcinogenic and Mutagenic Potency
- Ethyl carbamate: Weak carcinogen in rodents (e.g., lung adenomas in A/J mice), with mutagenicity only observed in specific metabolic contexts. Its carcinogenicity is linked to CYP2E1-mediated oxidation to vinyl carbamate epoxide .
- Vinyl carbamate: 10–50× more potent than ethyl carbamate in inducing tumors (e.g., liver carcinomas, neurofibrosarcomas). Direct mutagenicity in Salmonella typhimurium assays with metabolic activation .
- This compound: No direct carcinogenicity data available. The cyanocarbonyl group may form reactive intermediates (e.g., cyanide or isocyanates), but further studies are needed .
Metabolic Pathways
- Ethyl carbamate: Metabolized via CYP2E1 to vinyl carbamate and subsequently to vinyl carbamate epoxide, a DNA-binding electrophile. Ethanol co-exposure modulates this pathway .
- Vinyl carbamate: Directly oxidized to its epoxide without requiring prior metabolism, explaining its higher carcinogenic potency .
- This compound: Hypothesized to undergo hydrolysis or oxidation, releasing cyanide or forming reactive carbonyl intermediates.
Analytical Methods
Analytical techniques for carbamates often involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). For example:
| Compound | Sample Matrix | Detection Method | LOD (μg/L) | Reference |
|---|---|---|---|---|
| Ethyl carbamate | Alcoholic beverages | GC–MS | 1–20 | |
| Propyl carbamate | Food products | GC–FID | 50 |
This compound would likely require similar methods, with adjustments for its polar cyanocarbonyl group (e.g., derivatization for GC analysis) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing Ethyl N-(cyanocarbonyl)carbamate with high purity in laboratory settings?
- Methodology : this compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. A validated approach involves reacting cyanocarbonyl isocyanate with ethanol under controlled anhydrous conditions. Alternatively, alkylation of cyanocarbonyl amine precursors using dialkyl carbonates (e.g., diethyl carbonate) in supercritical CO₂ improves reaction efficiency and minimizes byproducts . Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
Q. How can this compound be quantified in complex matrices like biological fluids or reaction mixtures?
- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or nitrogen-phosphorus detection (NPD) is recommended. Sample preparation involves liquid-liquid extraction (e.g., dichloromethane or ethyl acetate) with salting-out agents (e.g., potassium carbonate) to enhance recovery . For trace analysis, ultrasound-assisted emulsification-microextraction (USAEME) prior to GC-MS achieves detection limits as low as 1 µg/L . Internal standards like tert-butyl carbamate improve accuracy .
Advanced Research Questions
Q. What metabolic pathways and bioactivation mechanisms are implicated in this compound toxicity?
- Methodology : In vitro assays using human liver microsomes and NADPH cofactors can identify cytochrome P450 (CYP) isoforms involved. For example, CYP2E1 catalyzes oxidation of structurally analogous carbamates (e.g., ethyl carbamate) to reactive intermediates like vinyl carbamate, which form DNA adducts (e.g., 1,N⁶-ethenoadenosine) . Comparative metabolic profiling via LC-MS/MS and isotopic labeling can elucidate specific pathways.
Q. How do supramolecular interactions influence the crystallographic stability of this compound?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software reveals hydrogen-bonding networks and π-π stacking. For example, ethyl carbamate derivatives exhibit intermolecular N–H···O interactions stabilizing crystal lattices . Computational modeling (DFT or molecular dynamics) predicts packing efficiency and thermal stability .
Q. What computational strategies predict the reactivity of this compound under varying pH and solvent conditions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis kinetics and electron-density distributions. Solvent effects are simulated using COSMO-RS, while transition-state analysis identifies pH-sensitive degradation pathways . Experimental validation via NMR (e.g., monitoring carbamate hydrolysis in D₂O) complements computational data.
Methodological Considerations
- Analytical Cross-Validation : Combine GC-MS with ultra-performance liquid chromatography (UPLC)-electrospray ionization (ESI)-MS for confirmatory analysis .
- Metabolic Studies : Use CRISPR-edited CYP2E1 knockout cell lines to isolate metabolic contributions .
- Structural Analysis : Employ SHELXL for refining crystallographic data and identifying non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
